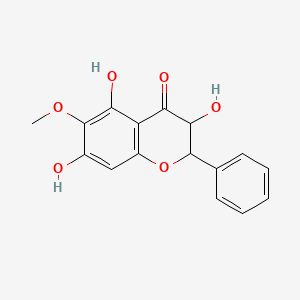![molecular formula C31H36N6O8 B12297026 2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)
2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delimotecan, also known as MEN 4901/T-0128, is a novel prodrug of the camptothecin derivative T-2513. It is designed to selectively inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Delimotecan is primarily investigated for its potential in treating solid tumors, including metastatic melanoma and other refractory cancers .
Vorbereitungsmethoden
Delimotecan is synthesized by conjugating a camptothecin analog (T-2513) to carboxymethyl dextran through a triglycine linker . The synthetic route involves several steps:
Synthesis of T-2513: This involves the chemical modification of camptothecin to produce the active derivative T-2513.
Conjugation to Carboxymethyl Dextran: T-2513 is then bound to carboxymethyl dextran using a triglycine linker. This step is crucial for enhancing the solubility and bioavailability of the compound.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
Industrial production methods for delimotecan involve scaling up these synthetic steps under controlled conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Delimotecan undergoes several types of chemical reactions:
Hydrolysis: In the presence of cathepsin B, an enzyme overexpressed in tumors, delimotecan is hydrolyzed to release T-2513.
Metabolism: T-2513 is further metabolized to active metabolites, including SN-38, which is a potent inhibitor of topoisomerase I
Common reagents and conditions used in these reactions include:
Cathepsin B: For hydrolysis of delimotecan to T-2513.
Enzymatic Conditions: For the metabolism of T-2513 to SN-38 and other metabolites.
The major products formed from these reactions are T-2513 and its active metabolites, including SN-38 .
Wissenschaftliche Forschungsanwendungen
Delimotecan has several scientific research applications:
Cancer Therapy: It is primarily investigated for its antitumor activity against solid tumors, including metastatic melanoma and refractory cancers
Pharmacokinetic Studies: Research on delimotecan includes studying its pharmacokinetics and pharmacodynamics to understand its distribution, metabolism, and excretion in the body
Molecular Biology: Delimotecan is used to study the inhibition of topoisomerase I and its effects on DNA replication and transcription
Wirkmechanismus
Delimotecan exerts its effects by selectively inhibiting topoisomerase I. The mechanism involves:
Hydrolysis by Cathepsin B: Delimotecan is cleaved by cathepsin B to release T-2513.
Inhibition of Topoisomerase I: T-2513 and its metabolites, including SN-38, inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells
Metabolism to Active Metabolites: T-2513 is further metabolized to active metabolites, including SN-38, which enhance its antitumor activity
Vergleich Mit ähnlichen Verbindungen
Delimotecan is compared with other camptothecin derivatives, such as irinotecan and topotecan. The uniqueness of delimotecan lies in its:
Prodrug Design: Unlike other camptothecin derivatives, delimotecan is a prodrug that is selectively activated in tumor tissues
Enhanced Solubility and Bioavailability: The conjugation to carboxymethyl dextran improves its solubility and bioavailability.
Selective Activation: The hydrolysis by cathepsin B ensures that delimotecan is selectively activated in tumor tissues, reducing systemic toxicity
Similar compounds include:
Irinotecan: Another camptothecin derivative used in cancer therapy.
Topotecan: A camptothecin analog used for treating ovarian and small cell lung cancer.
Eigenschaften
Molekularformel |
C31H36N6O8 |
|---|---|
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40) |
InChI-Schlüssel |
MWOPHYKKEDTKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



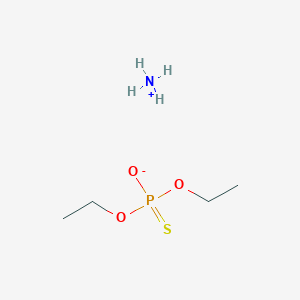
![N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)
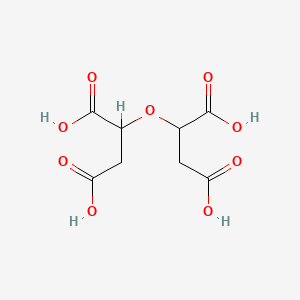

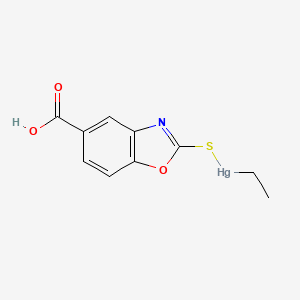
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12296974.png)
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid](/img/structure/B12296978.png)
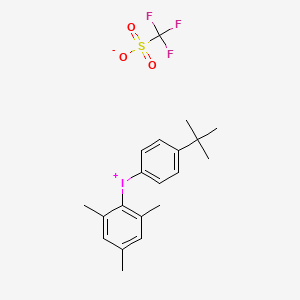
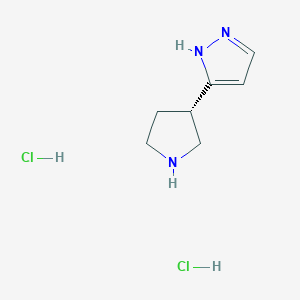
![10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol](/img/structure/B12296997.png)

